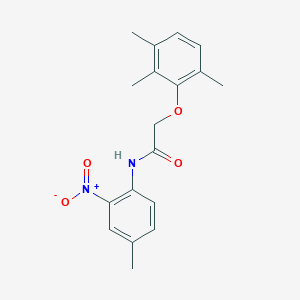![molecular formula C23H26N4O4S B255166 N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide, also known as DMSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure and properties that make it a valuable tool for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide is not fully understood, but it is believed to act as a polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also thought to have anti-inflammatory and analgesic properties, which may be related to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been reported to increase the permeability of cell membranes, enhance the activity of enzymes, and modulate gene expression. It has also been shown to have antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide is its ability to dissolve a wide range of compounds, making it a versatile solvent for chemical reactions and drug delivery. It is also relatively non-toxic and has been used in clinical trials for various medical conditions. However, this compound can be cytotoxic at high concentrations and may interfere with some biological assays. It also has a strong odor and can cause skin irritation, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide, including its potential use as a therapeutic agent for various medical conditions, such as cancer and inflammation. It may also be useful for improving the delivery of drugs and other compounds into cells and tissues. Further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems. Additionally, new synthesis methods and formulations may be developed to optimize its properties for specific applications.
Métodos De Síntesis
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide is synthesized by reacting 4-(4-methylphenoxy)butanoyl chloride with 4-aminobenzenesulfonyl chloride and 2,6-dimethyl-4-aminopyrimidine in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide has been used in various scientific research applications, including as a solvent for chemical reactions, a cryoprotectant for biological samples, and a penetration enhancer for drug delivery. It is also used in cell culture studies as a vehicle for delivering compounds into cells.
Propiedades
Fórmula molecular |
C23H26N4O4S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-16-6-10-20(11-7-16)31-14-4-5-23(28)26-19-8-12-21(13-9-19)32(29,30)27-22-15-17(2)24-18(3)25-22/h6-13,15H,4-5,14H2,1-3H3,(H,26,28)(H,24,25,27) |
Clave InChI |
UNPVKNFBXIRELF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)


![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)

![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)